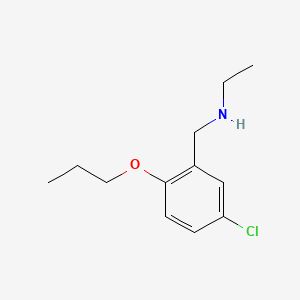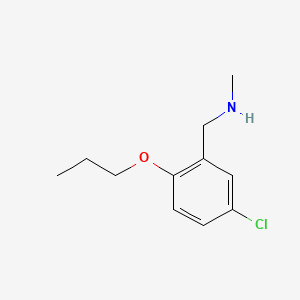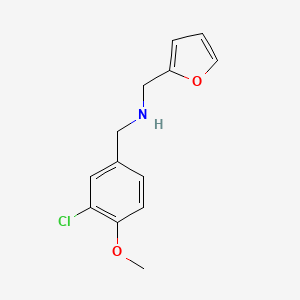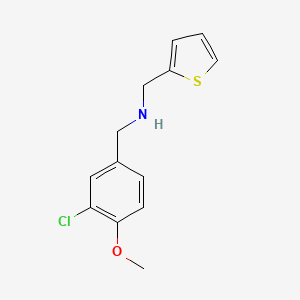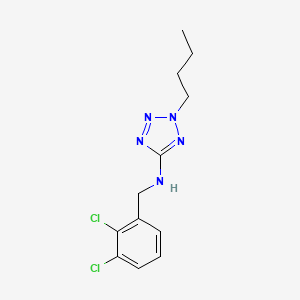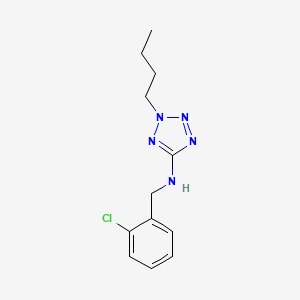![molecular formula C14H15ClN2O B1185833 [(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B1185833.png)
[(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is an organic compound that features a benzyl group substituted with a chlorine atom, linked to an ethanamine chain through a pyridin-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves the following steps:
Formation of the Pyridin-2-yloxy Intermediate: The initial step involves the reaction of pyridine-2-ol with an appropriate alkylating agent to form the pyridin-2-yloxy intermediate.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.
Amination: The final step involves the reaction of the substituted benzyl ether with ethanamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-2-(pyridin-3-yloxy)ethanamine
- N-(4-chlorobenzyl)-2-(pyridin-4-yloxy)ethanamine
- N-(4-chlorobenzyl)-2-(quinolin-2-yloxy)ethanamine
Uniqueness
[(4-Chlorophenyl)methyl][2-(pyridin-2-yloxy)ethyl]amine is unique due to its specific substitution pattern and the presence of the pyridin-2-yloxy moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15ClN2O |
|---|---|
Molecular Weight |
262.737 |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C14H15ClN2O/c15-13-6-4-12(5-7-13)11-16-9-10-18-14-3-1-2-8-17-14/h1-8,16H,9-11H2 |
InChI Key |
OKCNKJBEQQZFMG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine](/img/new.no-structure.jpg)
